4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester

Description

Chemical Classification and Nomenclature

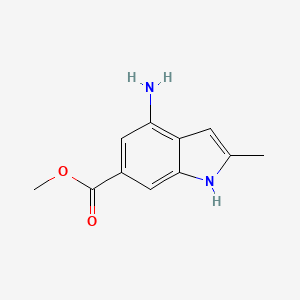

The compound belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its systematic IUPAC name is methyl 4-amino-2-methyl-1H-indole-6-carboxylate , reflecting its substituent positions and functional groups.

Molecular Formula : C₁₁H₁₂N₂O₂

Molecular Weight : 204.22 g/mol

Structural Features :

- Position 2 : Methyl group (-CH₃)

- Position 4 : Amino group (-NH₂)

- Position 6 : Methoxycarbonyl group (-COOCH₃)

Comparison with Related Indole Esters

| Compound Name | Substituents | Molecular Weight | CAS Number |

|---|---|---|---|

| Methyl indole-6-carboxylate | COOCH₃ at C6 | 175.18 g/mol | 50820-65-0 |

| Methyl 4-aminoindole-6-carboxylate | NH₂ at C4, COOCH₃ at C6 | 190.20 g/mol | 121561-15-7 |

| 4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester | NH₂ at C4, CH₃ at C2, COOCH₃ at C6 | 204.22 g/mol | 1260383-29-6 |

The addition of a methyl group at position 2 distinguishes this compound from simpler indole carboxylates, enhancing steric effects and electronic properties.

Historical Context in Indole Chemistry

Indole chemistry originated in the mid-19th century with Adolf von Baeyer’s isolation of indole from indigo dye. The Fischer indole synthesis , developed in 1883, revolutionized access to indole derivatives by enabling cyclization of phenylhydrazones with aldehydes or ketones.

This compound represents an evolution of these classical methods. Its synthesis likely involves:

- Fischer cyclization to form the indole core.

- Selective functionalization via Friedel-Crafts acylation or nucleophilic substitution to introduce methyl and amino groups.

Modern advances, such as palladium-catalyzed cross-coupling (Buchwald modification of Fischer synthesis), have improved regioselectivity in indole derivatization.

Significance in Organic Chemistry Research

This compound serves as a key intermediate in:

- Medicinal chemistry : Indole derivatives target EGFR and VEGFR-2 kinases, showing antiproliferative activity in cancer cell lines.

- Material science : Functionalized indoles are used in optoelectronic materials due to their conjugated π-systems.

- Asymmetric catalysis : Indole scaffolds participate in dearomatization reactions to create chiral building blocks.

Recent Applications :

Relationship to Other Indole Derivatives

This compound shares structural motifs with several bioactive indoles:

- Indole-3-acetic acid : A plant hormone with a carboxyl group at position 3.

- Triptan-class antimigraine drugs : Synthesized via Fischer indole synthesis, emphasizing the method’s pharmaceutical relevance.

- Psilocybin : A naturally occurring indole alkaloid with psychedelic properties.

Functional Group Impact :

Properties

IUPAC Name |

methyl 4-amino-2-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-3-8-9(12)4-7(11(14)15-2)5-10(8)13-6/h3-5,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJSTIHSOSFRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

Functional Group Introduction: The amino and methyl groups are introduced through specific reactions such as amination and methylation.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Key Reactions

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Produces amines or alcohols.

- Substitution : Facilitates the formation of halogenated derivatives.

Scientific Research Applications

The compound has garnered attention for its potential in various fields:

Medicinal Chemistry

4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester is being investigated for its therapeutic potential :

- Antiviral Activity : Studies suggest it may inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Properties : Preliminary research indicates that it could act as an anticancer agent by targeting specific cancer cell pathways.

- Antimicrobial Effects : Exhibits activity against various bacterial strains, suggesting its utility in developing new antibiotics .

Biological Research

The compound's interaction with biological systems is under study:

- Receptor Binding : It binds to multiple receptors, influencing various biological processes. This interaction is crucial for understanding its mechanism of action in therapeutic applications.

- Enzyme Inhibition : Potentially acts as an inhibitor for enzymes involved in disease processes, which could lead to novel treatment strategies .

Industrial Applications

In addition to its research applications, this compound is utilized in the chemical industry:

- Synthesis of Complex Molecules : Serves as a building block for synthesizing more complex pharmaceutical compounds.

- Material Development : Used in creating new materials with specific chemical properties, enhancing product performance in various applications .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Properties | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anticancer Activity | Showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells. |

| Study C | Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. |

Comparison with Related Compounds

The compound can be compared with other indole derivatives to highlight its unique properties:

| Compound | Structure | Application |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |

| Methyl indole-6-carboxylate | Intermediate in synthesis | Used in pharmaceuticals |

| 4-Aminoindole | Similar structure | Investigated for neuroprotective effects |

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . This includes modulation of enzyme activity, receptor binding, and interaction with nucleic acids .

Comparison with Similar Compounds

Methyl 4-chloro-2-methyl-1H-indole-6-carboxylate (CAS 1260386-48-8)

- Substituents: Chloro at position 4 (vs. amino in the target compound), methyl at position 2, methyl ester at position 6.

- Key Differences: The chloro group increases electrophilicity but reduces nucleophilic reactivity compared to the amino group. This compound was discontinued commercially, suggesting challenges in synthesis or stability .

Indole Derivatives with Complex Substituents

(Z)-3-[(4-{Methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino}phenylamino)methylene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester (BIBF 1120)

- Substituents : A bulky piperazine-acetyl group appended to the indole core, with a methyl ester at position 6.

- Applications : A tyrosine kinase inhibitor in clinical trials for cancer treatment. The extended structure enhances target specificity but reduces metabolic stability compared to simpler indole esters like the target compound .

Indazole Analogs

4-Methoxy-1H-indazole-6-carboxylic acid methyl ester (CAS 885521-13-1)

- Core Structure : Indazole (pyrazole fused to benzene) vs. indole (pyrrole fused to benzene).

- Substituents : Methoxy at position 4, methyl ester at position 6.

- The methoxy group offers different electronic effects compared to the amino group in the target compound .

Structural and Functional Comparison Table

Biological Activity

4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester, also known as methyl 4-amino-1H-indole-6-carboxylate, is an organic compound characterized by its indole structure, which is associated with a variety of biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

- Molecular Formula : C₁₀H₁₀N₂O₂

- Molecular Weight : Approximately 190.2 g/mol

- Melting Point : 160 to 163 °C

- Structure : Contains an amino group at the 4-position and a carboxylic acid methyl ester at the 6-position, contributing to its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The indole core facilitates binding to various receptors, influencing multiple biological processes. Key mechanisms include:

- Antiviral Activity : The compound has shown potential in inhibiting viral replication pathways. For instance, derivatives of indole-2-carboxylic acid have been noted for their ability to inhibit HIV-1 integrase, suggesting a possible pathway for further exploration with related compounds .

- Anticancer Properties : Research indicates that compounds with indole structures exhibit significant anticancer activity. For example, studies have demonstrated the ability of indole derivatives to induce apoptosis in cancer cells through various mechanisms such as caspase activation and inhibition of anti-apoptotic proteins .

Biological Activities

This compound has been investigated for several biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.

- Anticancer Activity : Demonstrated cytotoxic effects on various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl indole-6-carboxylate | Indole ring with carboxylate group | Lacks amino substitution at position 4 |

| 4-Aminoindole | Contains an amino group | No carboxylic function |

| Methyl 1H-indole-4-carboxylate | Indole ring with carboxylate at position 4 | Different position of carboxylate group |

| Methyl 6-aminoindolecarboxylate | Amino group at position 6 | Different amino positioning |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

- Anticancer Efficacy : A study reported that derivatives of indoles exhibited IC50 values indicating potent cytotoxicity against colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines. The most effective derivative showed an IC50 value as low as 6.76 µg/mL, significantly lower than standard chemotherapeutics like fluorouracil .

- Mechanistic Studies : Investigations into the binding interactions revealed that certain structural modifications enhance the compound's ability to chelate metal ions crucial for enzyme activity in cancer cells, further supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-2-methyl-1H-indole-6-carboxylic acid methyl ester, and what challenges arise in multi-step synthesis?

- Methodology : Synthesis typically involves cyclization strategies to form the indole core, followed by functionalization. For example, intramolecular cyclization of prefunctionalized intermediates (e.g., substituted anilines or ketones) is critical. Rhodium-catalyzed hydrogenation or reductive amination may introduce the amino group . Challenges include resource-intensive preparation of starting materials and low yields due to competing side reactions (e.g., over-reduction or ring-opening). Optimizing reaction conditions (e.g., temperature, catalyst loading) and using protecting groups (e.g., Boc for amines) can mitigate these issues .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : Analytical techniques include:

- GC/MS : To confirm ester functionality and detect volatile byproducts (e.g., methyl esters of carboxylic acids) .

- HPLC : For purity assessment (>95% by area normalization under UV detection at 254 nm) .

- NMR Spectroscopy : To verify substitution patterns (e.g., methyl at position 2, amino at position 4) and rule out regioisomeric impurities .

Advanced Research Questions

Q. How can Rhodium-catalyzed hydrogenation be optimized for introducing the amino group without over-reducing the indole core?

- Methodology : Key parameters include:

- Catalyst Selection : Rhodium on carbon (Rh/C) or chiral Rh complexes for enantioselective amination .

- Hydrogen Pressure : Low pressures (1–5 atm) to minimize over-reduction.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while acidic conditions (e.g., acetic acid) enhance protonation of the amine .

- Monitoring : In-situ FTIR or LC-MS to track reaction progress and terminate before side reactions dominate .

Q. What strategies address discrepancies in purity analysis between HPLC and GC/MS data?

- Methodology : Contradictions may arise from non-volatile impurities (e.g., salts) undetected by GC/MS. Solutions include:

- Combined Techniques : Use HPLC for quantitative purity and GC/MS for volatile byproduct identification .

- Ion Chromatography : To detect ionic impurities (e.g., unreacted ammonium salts) .

- Standard Additions : Spiking with known impurities to validate detection limits .

Q. How can the methyl ester group be selectively modified for biological activity studies without destabilizing the indole core?

- Methodology :

- Hydrolysis : Controlled alkaline hydrolysis (e.g., NaOH/MeOH) to yield the carboxylic acid, followed by coupling with amines via EDC/HOBt .

- Transesterification : Use of alternative alcohols (e.g., benzyl alcohol) with acid catalysts (H₂SO₄) .

- Protection-Deprotection : Temporarily protect the amino group with Boc before ester modification .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology :

- DFT Calculations : To model electron density at reactive sites (e.g., C-4 amino group directing electrophiles to C-5/C-7) .

- Molecular Dynamics : Simulate solvent effects on transition states in polar aprotic media .

- Hammett Plots : Correlate substituent effects (e.g., methyl at C-2) on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.